molecular formula C22H21NOS B4176937 N,N-dibenzyl-2-(methylsulfanyl)benzamide

N,N-dibenzyl-2-(methylsulfanyl)benzamide

Cat. No.: B4176937
M. Wt: 347.5 g/mol
InChI Key: ANMXSXYLJQIFID-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-(methylsulfanyl)benzamide is a benzamide derivative characterized by two benzyl groups attached to the amide nitrogen and a methylsulfanyl (SCH₃) substituent at the ortho position of the benzamide aromatic ring. The benzamide scaffold is widely studied due to its versatility in medicinal chemistry, acting as a core structure in enzyme inhibitors, antimicrobial agents, and neuroleptics .

Properties

IUPAC Name

N,N-dibenzyl-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-25-21-15-9-8-14-20(21)22(24)23(16-18-10-4-2-5-11-18)17-19-12-6-3-7-13-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMXSXYLJQIFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(methylsulfanyl)benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This reaction is typically promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides . The reaction conditions are mild and do not require the use of transition metal catalysts or organometallic reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-2-(methylsulfanyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Key Structural Features References
N,N-Dibenzyl-2-(methylsulfanyl)benzamide N,N-dibenzyl, 2-SCH₃ Ortho SCH₃; bulky N,N-dibenzyl groups Inferred
N-Cyclohexyl-2-methoxy-4-(methylsulfanyl)benzamide N-cyclohexyl, 2-OCH₃, 4-SCH₃ Methoxy and SCH₃ at para positions
4-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide 4-SCH₃, thiazole-pyridine moiety Heterocyclic attachment; para SCH₃
5-(N,N-Dibenzylglycyl)salicylamide N,N-dibenzyl, 2-hydroxy, 5-glycyl Salicylamide core; glycyl substitution
Nitazoxanide 2-acetoxy, 5-nitrothiazole Nitrothiazole substitution
  • Substituent Position : The ortho-SCH₃ in the target compound contrasts with para-SCH₃ in and , which may alter steric and electronic interactions in biological systems.

Enzyme Inhibition and Binding Modes

  • Glucokinase (GK) Activation : Sulfamoyl benzamide derivatives (e.g., compounds 6, 7, 8) bind to GK via H-bonding between the amide carbonyl and Arg63 . The methylsulfanyl group in the target compound could modulate this interaction by altering electron density or steric hindrance.
  • PCAF HAT Inhibition : Benzamides with long acyl chains (e.g., compound 17, 79% inhibition) show that bulky substituents enhance activity . The N,N-dibenzyl groups in the target compound may similarly contribute to hydrophobic interactions in enzyme pockets.

Antimicrobial and Anticancer Activity

  • Salicylanilide-based benzamides with methylsulfanyl substituents (e.g., 3e, 3f) exhibit broad-spectrum activity against MRSA and Mycobacterium tuberculosis (MICs: 0.07–35.8 µM) . The target compound’s SCH₃ group may similarly enhance lipophilicity, promoting membrane penetration.
  • Anticancer activity in THP-1 cells (IC₅₀: 1.4–>10 µM) correlates with lipophilicity , suggesting the N,N-dibenzyl groups in the target compound could improve cytotoxicity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight logP (Predicted) Key Properties References
This compound ~375 (estimated) High High lipophilicity; moderate solubility Inferred
N-Cyclohexyl-2-methoxy-4-SCH₃-benzamide 279.4 Moderate Moderate lipophilicity
5-(N,N-Dibenzylglycyl)salicylamide 375.4 High Hydroxy group enhances polarity
  • Lipophilicity : The N,N-dibenzyl groups and SCH₃ substituent likely increase logP, improving blood-brain barrier penetration but reducing aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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